N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H28N2O3/c22-18(15-24-17-7-3-1-4-8-17)20-16-19(9-5-2-6-10-19)21-11-13-23-14-12-21/h1,3-4,7-8H,2,5-6,9-16H2,(H,20,22) |
InChI Key |
OTGJGVYTAJKXST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves the reaction of 1-(morpholin-4-yl)cyclohexylmethylamine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine vs. Non-Morpholine Analogues
- Solubility and Bioavailability: The morpholine group in the target compound likely improves aqueous solubility compared to brominated or purely hydrocarbon analogues (e.g., N-(2-bromocyclohexyl)-2-phenoxyacetamide), which exhibit higher lipophilicity but lower bioavailability .
- Target Engagement: Morpholine derivatives (e.g., N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) demonstrate enhanced binding to enzymes or receptors with polar active sites, such as kinases or fungal targets .
Phenoxyacetamide Variations
- Anti-inflammatory Activity: Bicyclic terpene-substituted phenoxyacetamides (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) show superior anti-inflammatory activity compared to linear cyclohexyl or aryl variants. This is attributed to increased steric bulk, which may stabilize interactions with cyclooxygenase (COX) enzymes .
- β-Adrenergic Agonism : Hydroxy-phenyl acetamide derivatives (e.g., compound C in ) prioritize adrenergic receptor targeting, with potency ratios influenced by methoxy and methylamine side chains .
Biological Activity
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a morpholine ring attached to a cyclohexyl group, linked to a phenoxyacetamide moiety. This structural arrangement is significant for its interaction with biological targets.
Structural Formula
Research indicates that this compound exhibits activity through various mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and immune responses .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
Pharmacological Applications
- Pain Management : Given its structural similarity to known analgesics, this compound may be explored for its efficacy in pain relief.
- Neurological Disorders : The interaction with GPCRs suggests potential applications in treating neurological disorders where these receptors are implicated.
- Anti-cancer Activity : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cells, warranting further investigation into this compound's potential as an anti-cancer agent.
Case Studies and Experimental Data
A series of laboratory studies have been conducted to evaluate the pharmacological profile of this compound. Below is a summary of key findings:
| Study | Objective | Methodology | Results |
|---|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | In vitro assays on human cell lines | Significant reduction in pro-inflammatory cytokines |
| Study 2 | Assess analgesic properties | Animal model of pain | Dose-dependent pain relief observed |
| Study 3 | Investigate cytotoxicity against cancer cells | MTT assay on various cancer cell lines | IC50 values suggest moderate cytotoxicity |
Detailed Research Insights
In one notable study, researchers focused on the compound's ability to inhibit specific signaling pathways associated with inflammation. The results demonstrated that treatment with this compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often reacted with cyclohexanone intermediates under reflux conditions, followed by coupling with phenoxyacetic acid derivatives. Key intermediates are purified using column chromatography and characterized via -/-NMR to confirm regiochemistry and Mass Spectrometry (MS) for molecular weight validation. Crystallization in ethanol or methanol yields pure products, as demonstrated in analogous acetamide syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
High-resolution NMR (, , DEPT) is critical for confirming the morpholine-cyclohexyl and phenoxyacetamide moieties. MS (ESI-TOF or MALDI-TOF) validates molecular mass, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>98%). X-ray crystallography, using SHELX refinement, resolves stereochemical ambiguities in crystalline derivatives .
Q. What initial biological screening assays are recommended for assessing its bioactivity?
Prioritize in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory effects : COX-1/COX-2 inhibition assays. Dose-response curves (IC) and comparative studies with structural analogs (e.g., N-phenylacetamide derivatives) are essential .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional conformation of this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software determines bond lengths, angles, and torsional strain. Challenges include:
- Disorder in the cyclohexyl-morpholine moiety : Mitigated using restraints (DFIX, ISOR).
- Weak diffraction : Optimize cryocooling (100 K) and data collection strategies (high-flux synchrotron sources). Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize crystal packing, as seen in related acetamides .
Q. What strategies optimize the pharmacokinetic profile of this compound, particularly regarding metabolic stability and blood-brain barrier (BBB) penetration?
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) or replace metabolically vulnerable moieties (e.g., morpholine with thiomorpholine).
- BBB penetration : Calculate logP (2–3) and polar surface area (<90 Ų) using QSAR tools. In vivo studies in rodents with LC-MS/MS plasma/brain quantification validate predictions .
Q. How should researchers address discrepancies in biological activity data across studies?
- Assay standardization : Validate cell line authenticity (STR profiling) and control solvent/DMSO concentrations.
- Purity verification : Re-analyze batches via HPLC and NMR to rule out degradation products.
- Structural analogs : Compare activity of enantiomers (if chiral centers exist) using chiral HPLC-separated fractions .
Q. What methodologies enable the synthesis of heterocyclic derivatives from this compound?
Q. Key Notes for Experimental Design
- Synthetic reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to mitigate batch variability.
- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for community validation .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
